molecular formula C24H23N3O2S2 B2882846 N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261017-61-1

N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2882846
CAS RN: 1261017-61-1
M. Wt: 449.59
InChI Key: VXLQJIXKNJLCRY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Crystal Structure Analysis

The study of heterocyclic derivatives, particularly those involving guanidine and its analogs, has led to insights into their formation and structure, providing foundational knowledge for developing novel compounds with potential pharmaceutical applications (Banfield et al., 1987). Crystallographic analysis offers detailed information on molecular conformation, crucial for understanding compound reactivity and interaction with biological targets.

Molecular Interaction and Stability

Research into compounds with similar structural motifs, including 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed their folded conformation, which is stabilized by intramolecular hydrogen bonding (Subasri et al., 2016). Such studies are vital for drug design, as they highlight how molecular structure affects stability and interaction with biological molecules.

Dual Inhibitory Activities for Therapeutic Targets

Compounds featuring the thieno[2,3-d]pyrimidine scaffold demonstrate potent inhibitory activities against key enzymes like thymidylate synthase and dihydrofolate reductase, making them candidates for cancer therapy and antimicrobial applications (Gangjee et al., 2008). This dual inhibitory property underscores the potential of these compounds in multitargeted therapy.

Vibrational Spectroscopy and Quantum Computational Insights

The application of vibrational spectroscopy and quantum computational approaches to similar compounds allows for a deeper understanding of their molecular properties (Mary et al., 2022). This research can lead to the development of new materials with specific electronic or optical properties, useful in various technological applications.

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of compounds within this class, demonstrating their potential as novel antimicrobial agents. The exploration of their biological activity against various pathogens can lead to the development of new treatments for infectious diseases (Nunna et al., 2014).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-5-7-18(16(3)11-14)25-21(28)13-31-24-26-19-9-10-30-22(19)23(29)27(24)20-8-6-15(2)12-17(20)4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLQJIXKNJLCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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